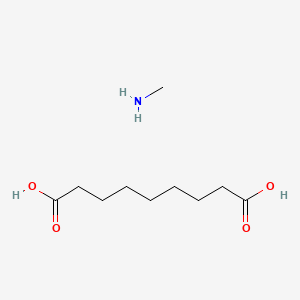
Nonanedioic acid--methanamine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nonanedioic acid–methanamine (1/1) can be achieved through the reaction of nonanedioic acid with methanamine. One common method involves the direct reaction of nonanedioic acid with methanamine in the presence of a dehydrating agent, such as thionyl chloride or phosphorus trichloride, to form the corresponding amide. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of nonanedioic acid–methanamine (1/1) may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as crystallization or distillation to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Nonanedioic acid–methanamine (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Nonanedioic acid–methanamine (1/1) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of polymers and other complex molecules.
Biology: Investigated for its potential role in biological systems and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various medical conditions, such as skin disorders and infections.
Industry: Utilized in the production of biopolyesters and other industrial materials.
Mechanism of Action
The mechanism of action of nonanedioic acid–methanamine (1/1) involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors to exert its effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Nonanedioic acid–methanamine (1/1) can be compared with other similar compounds, such as:
Nonanedioic acid (azelaic acid): A dicarboxylic acid with similar chemical properties but without the amine component.
Methanamine (methylamine): A primary amine with different reactivity and applications compared to the combined compound.
Other dicarboxylic acid–amine combinations: Compounds formed by the combination of different dicarboxylic acids and amines, each with unique properties and applications .
Properties
CAS No. |
499774-10-6 |
|---|---|
Molecular Formula |
C10H21NO4 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methanamine;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.CH5N/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-2/h1-7H2,(H,10,11)(H,12,13);2H2,1H3 |
InChI Key |
AJQJLTWKBIZVCO-UHFFFAOYSA-N |
Canonical SMILES |
CN.C(CCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















